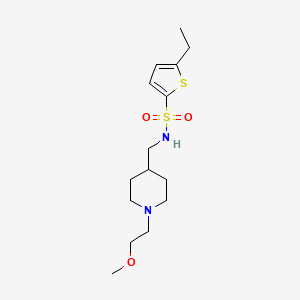

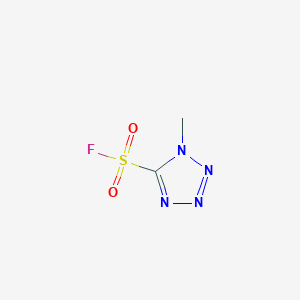

1-methyl-1H-1,2,3,4-tetrazole-5-sulfonyl fluoride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Methyl-1H-1,2,3,4-tetrazole-5-sulfonyl fluoride is a chemical compound with the CAS Number: 2138246-06-5 . It has a molecular weight of 166.14 and its IUPAC name is 1-methyl-1H-tetrazole-5-sulfonyl fluoride . It is stored at a temperature of 4 degrees Celsius and is available in powder form .

Synthesis Analysis

The synthesis of 1-substituted 1H-1,2,3,4-tetrazole compounds, which includes 1-methyl-1H-1,2,3,4-tetrazole-5-sulfonyl fluoride, can be achieved from amines, triethyl orthoformate, and sodium azide through the catalyzed reaction with Yb (OTf) 3 . The reaction of sodium azide with nitriles to give 1H-tetrazoles proceeds readily in water with zinc salts as catalysts .Molecular Structure Analysis

The InChI code for 1-methyl-1H-1,2,3,4-tetrazole-5-sulfonyl fluoride is 1S/C2H3FN4O2S/c1-7-2(4-5-6-7)10(3,8)9/h1H3 . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis

The reaction of sodium azide with nitriles to give 1H-tetrazoles proceeds readily in water with zinc salts as catalysts . Treatment of organic nitriles with NaN3 in the presence of iodine or silica-supported sodium hydrogen sulfate as a heterogeneous catalyst enables an advantageous synthesis of 5-substituted 1H-tetrazoles .Physical And Chemical Properties Analysis

1-Methyl-1H-1,2,3,4-tetrazole-5-sulfonyl fluoride is a powder . It has a molecular weight of 166.14 and its storage temperature is 4 degrees Celsius .Applications De Recherche Scientifique

Fluorosulfonylation Reagents Development

The development of new fluorosulfonylation reagents, such as 1-bromoethene-1-sulfonyl fluoride, has broadened the toolbox for synthetic chemistry. This reagent, due to its three addressable handles (vinyl, bromide, and sulfonyl fluoride), serves as a versatile electrophile and sulfur(vi) fluoride exchange (SuFEx) clickable material. Its application in synthesizing 5-sulfonylfluoro isoxazoles demonstrates a general and direct route to functionalized isoxazoles possessing sulfonyl fluoride moieties, highlighting the compound's utility in creating novel chemical structures with potential applications in materials science and drug development (Leng & Qin, 2018).

Selective Fluorescent and Colorimetric Sensors

The exploration of novel 2,1,3-benzothiadiazole derivatives as colorimetric and fluorescent sensors for fluoride ion detection showcases the compound's application in environmental and health-related fields. These sensors, with their hydrogen-bond functional groups, exhibit high sensitivity and selectivity for fluoride ions, enabling direct visual observation of fluoride levels. Such advancements could lead to the development of new tools for monitoring water quality and fluoride exposure in various settings (Wu et al., 2016).

Green Chemistry and Solvent-Free Synthesis

The quest for more environmentally friendly chemical processes has led to the use of ionic liquids, such as 1-n-butyl-3-methylimidazolium fluoride, for solvent-free nucleophilic fluorination. This approach eliminates the need for harmful organic solvents, reduces reaction times through microwave heating, and allows for the recycling of ionic liquids. Such innovations not only contribute to greener chemical syntheses but also open up possibilities for more sustainable industrial processes (Bouvet, Pégot, Marrot, & Magnier, 2014).

Synthetic Methodologies for Alkenyl Nonaflates

The optimized fluoride-catalyzed reaction between silyl enol ethers and nonafluorobutanesulfonyl fluoride has enabled an expedient synthesis of alkenyl nonaflates. This methodology allows for the synthesis of a wide variety of cyclic and acyclic alkenyl nonaflates with good to excellent yields, demonstrating the compound's role in facilitating diverse synthetic routes for the production of complex organic molecules (Lyapkalo, Webel, & Reissig, 2002).

Fluoride-Mediated Nucleophilic Substitution

The application of fluoride-mediated nucleophilic substitution reactions to synthesize 5-alkyl amino and ether pyrazoles underlines the versatility of fluoride in organic synthesis. This method, operating under mild conditions, offers a route to obtain these compounds in moderate to high yields, further showcasing the utility of fluoride reagents in the development of new synthetic pathways (Shavnya, Sakya, Minich, Rast, Demello, & Jaynes, 2005).

Safety And Hazards

Propriétés

IUPAC Name |

1-methyltetrazole-5-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3FN4O2S/c1-7-2(4-5-6-7)10(3,8)9/h1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGDLVSVPZDKQFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-1H-1,2,3,4-tetrazole-5-sulfonyl fluoride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Iodophenyl)sulfamoyl]benzoic acid](/img/structure/B2719635.png)

![3-methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1H-pyrazol-4-amine](/img/no-structure.png)

![(E)-3-(4-fluorophenyl)-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acrylamide](/img/structure/B2719637.png)

![6-oxo-1-phenyl-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxamide](/img/structure/B2719644.png)

![2-Amino-2-[3-(3-fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2719648.png)

![2-(2-{3-[(4-chlorophenyl)methyl]-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}phenoxy)acetamide](/img/structure/B2719650.png)

![Ethyl 4-(2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2719651.png)

![Methyl 1-benzyl-3-(4-methoxyphenyl)-4,6-dioxo-5-[3-(trifluoromethyl)phenyl]octahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B2719652.png)